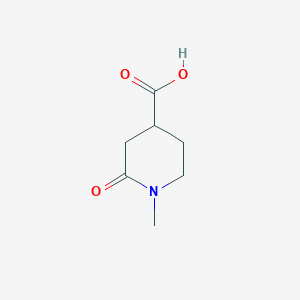

1-Methyl-2-oxopiperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-2-oxopiperidine-4-carboxylic acid is a chemical compound used in various fields of scientific research . It has been used as a reactant for the synthesis of piperidine derivatives, which are inhibitors of S. aureus and E. coli enoyl-ACP reductase .

Synthesis Analysis

The synthesis of 1-Methyl-2-oxopiperidine-4-carboxylic acid involves several steps . The compound has been used in the synthesis of piperidine derivatives and GABAA receptor agonists . It has also been used in the creation of water-soluble DNA-binding subunits for analogues of cytotoxic antibiotic CC-1065 and their prodrugs .Molecular Structure Analysis

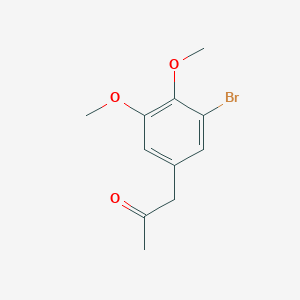

The molecular formula of 1-Methyl-2-oxopiperidine-4-carboxylic acid is C7H11NO3 . Its molecular weight is 157.17 . The InChI code for this compound is 1S/C7H11NO3/c1-8-3-2-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,10,11) .Chemical Reactions Analysis

1-Methyl-2-oxopiperidine-4-carboxylic acid has been used as a reactant in various chemical reactions . For example, it has been used in the synthesis of piperidine derivatives, which are inhibitors of S. aureus and E. coli enoyl-ACP reductase .It has a storage temperature of room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Comprehensive Analysis of 1-Methyl-2-oxopiperidine-4-carboxylic Acid Applications

1-Methyl-2-oxopiperidine-4-carboxylic acid is a piperidine derivative, a class of compounds that are of significant interest in pharmaceutical research due to their presence in various drugs and natural products. Below is a detailed analysis of the unique applications of this compound in scientific research, organized into distinct sections as requested.

Synthesis of Bioactive Piperidine Derivatives: Piperidine derivatives are crucial for the development of new pharmaceuticals. 1-Methyl-2-oxopiperidine-4-carboxylic acid serves as a key intermediate in the synthesis of bioactive piperidine derivatives. These derivatives have shown potential in treating a wide range of diseases due to their diverse pharmacological properties .

Enantioselective Synthesis: The compound is used in enantioselective synthesis processes to produce chiral molecules. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .

Catalysis Research: In catalysis, 1-Methyl-2-oxopiperidine-4-carboxylic acid can be utilized to study new catalytic reactions, especially in the development of asymmetric catalysts that are capable of producing enantiomerically pure substances .

Neurological Disorder Treatments: Research has indicated that piperidine derivatives play a role in the treatment of neurological disorders. As a piperidine derivative, 1-Methyl-2-oxopiperidine-4-carboxylic acid may be used to develop treatments for conditions such as Alzheimer’s disease and Parkinson’s disease .

Antimicrobial Agents: The structural flexibility of piperidine derivatives makes them suitable for the development of antimicrobial agents. 1-Methyl-2-oxopiperidine-4-carboxylic acid could be modified to enhance its antimicrobial properties, potentially leading to new classes of antibiotics .

Oncology Research: In oncology, piperidine derivatives are being explored for their anticancer properties. 1-Methyl-2-oxopiperidine-4-carboxylic acid may contribute to the synthesis of compounds that inhibit cancer cell growth or enhance the efficacy of existing chemotherapy drugs .

Agricultural Chemicals: The compound’s derivatives can be applied in agriculture to create more effective pesticides or herbicides. This application is based on the ability of piperidine derivatives to interfere with the life cycle of pests or weeds .

Material Science: In material science, piperidine derivatives, including 1-Methyl-2-oxopiperidine-4-carboxylic acid, can be used to develop new polymers with unique properties, such as increased durability or biodegradability .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

1-methyl-2-oxopiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-3-2-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRTVGXATBBMPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624061 |

Source

|

| Record name | 1-Methyl-2-oxopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000932-09-1 |

Source

|

| Record name | 1-Methyl-2-oxopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-oxopiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)